ethyl 2-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 2-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at the 2-position. The molecule incorporates a sulfanylacetamido linker bridging the pyrazine ring to a benzoate ester moiety. This structure is characteristic of bioactive molecules targeting adenosine receptors or enzymes involved in inflammatory pathways . Its molecular weight is approximately 460.55 g/mol (based on analogous compounds in ), with a logP value indicative of moderate lipophilicity (~4.8), suggesting favorable membrane permeability .
Properties
IUPAC Name |
ethyl 2-[[2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-2-30-23(29)17-10-6-7-11-18(17)25-21(28)15-31-22-20-14-19(16-8-4-3-5-9-16)26-27(20)13-12-24-22/h3-14H,2,15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJOALRFNRIFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the phenyl group. The sulfanyl group is then added through a nucleophilic substitution reaction. The final step involves the esterification of the benzoate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
Ethyl 2-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrazolo-pyrazine derivatives modified with sulfanylacetamido-benzene/benzoate groups. Below is a detailed comparison with analogous compounds:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on substituent contributions.
Key Findings from Comparative Analysis
Aromatic Substituents and Bioactivity: The 2-phenyl substituent in the target compound likely optimizes binding to adenosine receptors, as seen in MRS5346 (), which shares a pyrazolo-triazolo-pyrimidine core.
Ester Group Modifications :
- Methyl vs. ethyl benzoate (G420-0636 vs. target compound) shows minimal impact on logP but affects metabolic cleavage rates. Ethyl esters generally exhibit slower hydrolysis than methyl esters .
Electron-Withdrawing Groups :
- The trifluoromethyl group in the acetamide derivative () enhances resistance to oxidative metabolism, a critical factor in pharmacokinetics .
Hydrogen-Bonding Capacity: The target compound’s sulfanylacetamido linker provides hydrogen-bond donors/acceptors (NH and CO groups), crucial for interactions with serine/threonine kinases or proteases .
Biological Activity
Ethyl 2-[2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamido]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the synthesis, biological evaluations, and research findings related to this compound.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
The structure includes a benzoate moiety, a pyrazolo[1,5-a]pyrazine core, and a sulfanyl group, which contribute to its biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant anticancer properties. For instance, compounds similar to this compound have shown selective inhibition against various cancer cell lines:
These results indicate that modifications in the pyrazolo[1,5-a]pyrazine structure can enhance anticancer activity.
The mechanism by which this compound exerts its effects is believed to involve:
- Inhibition of Cell Proliferation : The compound has been shown to interfere with cellular signaling pathways that promote cancer cell growth.
- Induction of Apoptosis : Studies indicate that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : The presence of sulfur in the structure may contribute to antioxidant properties, protecting cells from oxidative stress.
Synthesis and Evaluation
The synthesis of this compound involves several steps:
- Preparation of Pyrazolo[1,5-a]pyrazine Derivative : This involves the reaction of phenylhydrazine with appropriate carbonyl compounds.
- Formation of Acetamido Group : The introduction of an acetamido group is achieved through acylation reactions.
- Final Esterification : Ethanol is used to form the final ester product.
Study on Anticancer Efficacy
A case study published in Pharmaceutical Research evaluated the effects of this compound on tumor-bearing mice. The results indicated a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents.
Clinical Trials
Ongoing clinical trials are assessing the safety and efficacy of this compound in humans with specific types of cancers. Preliminary results suggest promising outcomes in terms of tolerability and tumor response rates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
